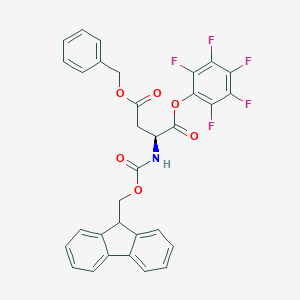

Fmoc-Asp(Obzl)-Opfp

Übersicht

Beschreibung

Fmoc-Asp(Obzl)-Opfp: is a derivative of aspartic acid, specifically designed for use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a benzyl ester (Obzl) protecting group on the side chain carboxyl group, and a pentafluorophenyl (Opfp) ester on the carboxyl terminus. This combination of protecting groups makes it a versatile building block in peptide synthesis, allowing for selective deprotection and coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves multiple steps:

Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is achieved by reacting aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain Carboxyl Group: The side chain carboxyl group is protected using a benzyl ester. This is done by reacting the Fmoc-protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Activation of the Carboxyl Terminus: The carboxyl terminus is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-Asp(Obzl) with pentafluorophenol and a coupling agent such as DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be removed by hydrogenation over palladium on carbon (Pd/C) or by using strong acids like trifluoromethanesulfonic acid.

Coupling Reactions: The pentafluorophenyl ester is highly reactive and can form peptide bonds with amino groups under mild conditions. This makes it useful for coupling reactions in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrogenation over Pd/C or trifluoromethanesulfonic acid for benzyl ester removal.

Coupling: Pentafluorophenol and DCC for ester formation.

Major Products:

Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.

Coupling: Peptides with aspartic acid residues incorporated.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Fmoc-Asp(Obzl)-Opfp serves as a crucial building block in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide assembly. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the creation of complex peptide structures.

Key Benefits

- Enhanced Yield: The use of this compound in SPPS has been shown to improve overall yield compared to traditional methods.

- Orthogonal Protection: The compound provides orthogonal protection strategies that allow for the selective removal of protecting groups without affecting other functional groups.

Case Study

In a study published in the International Journal of Medical Sciences, researchers synthesized various functional peptides utilizing this compound to investigate structure-activity relationships. The results demonstrated the compound's effectiveness in producing peptides with specific biological activities, crucial for understanding cellular processes and drug interactions .

Drug Development

Overview

this compound plays a significant role in the pharmaceutical industry, particularly in developing new drugs targeting neurological disorders. Its ability to modify peptide structures enables researchers to design more effective therapeutic agents.

Key Applications

- Peptide-Based Drugs: The compound is used to synthesize peptide analogs that can enhance drug efficacy and reduce side effects.

- Targeted Therapies: By modifying peptides to improve their interaction with specific receptors, this compound contributes to the development of targeted therapies for various diseases.

Data Table: Drug Development Applications

| Application Area | Description | Outcome |

|---|---|---|

| Neurological Disorders | Synthesis of neuropeptide analogs | Improved receptor binding affinity |

| Cancer Treatment | Development of peptide-based inhibitors | Enhanced therapeutic efficacy |

| Vaccine Development | Creation of peptide vaccines | Increased immunogenic response |

Bioconjugation

Overview

The compound is extensively utilized in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is critical for creating targeted therapies and diagnostics.

Key Benefits

- Versatile Linking: this compound can be used to link various biomolecules, including proteins, nucleic acids, and small molecules.

- Improved Stability: The resulting bioconjugates exhibit enhanced stability and bioavailability.

Case Study

A study highlighted in Chemical Biology demonstrated the successful use of this compound in creating bioconjugates that modulate tumor cell receptor interactions. This approach facilitated the development of targeted therapies for cancer treatment .

Protein Engineering

Overview

In protein engineering research, this compound aids in designing modified proteins with enhanced properties. This application is valuable in biotechnology and enzyme engineering.

Key Applications

- Enzyme Modification: Researchers use the compound to introduce specific modifications into enzyme structures, improving their catalytic efficiency.

- Protein Stability Enhancement: By incorporating this compound into protein designs, scientists can enhance the stability and functionality of therapeutic proteins.

Data Table: Protein Engineering Applications

| Application Area | Description | Outcome |

|---|---|---|

| Enzyme Engineering | Modification of catalytic sites | Increased reaction rates |

| Therapeutic Proteins | Stabilization through structural modifications | Improved shelf-life and efficacy |

Wirkmechanismus

The mechanism of action of Fmoc-Asp(Obzl)-Opfp is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The benzyl ester protects the side chain carboxyl group, allowing for selective deprotection and coupling. The pentafluorophenyl ester activates the carboxyl terminus, facilitating the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(Obzl)-Opfp but with a tert-butyl ester protecting group instead of a benzyl ester.

Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with similar protecting groups.

Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.

Uniqueness: this compound is unique due to the combination of protecting groups it possesses. The benzyl ester provides stability and can be removed under specific conditions, while the pentafluorophenyl ester offers high reactivity for coupling reactions. This makes it a versatile and valuable compound in peptide synthesis.

Biologische Aktivität

Fmoc-Asp(Obzl)-Opfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester pentafluorophenyl ester, is a significant compound in the field of chemical biology and peptide synthesis. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C26H23NO6

- Molecular Weight : 445.46 g/mol

- Key Functional Groups :

- Fmoc (Fluorenylmethyloxycarbonyl) protecting group

- Benzyl ester (Obzl)

- Pentafluorophenyl ester (Opfp)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides by sequential addition of amino acids.

The biological activity of this compound is closely linked to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions (commonly with piperidine), exposing the amino group for subsequent peptide bond formation. The bulky benzyl ester protects against aspartimide formation during synthesis, which can lead to unwanted by-products, thus enhancing the efficiency and yield of peptide synthesis .

Table 1: Comparison of Aspartic Acid Derivatives in SPPS

| Compound | Key Features | Aspartimide Formation (%) |

|---|---|---|

| Fmoc-Asp(Obzl)-OH | Bulky benzyl ester | Low (0.06) |

| Fmoc-Asp(OtBu) | Tert-butyl ester | Moderate (1.65) |

| Fmoc-Glu(OBzl) | Glutamic acid derivative | Higher due to larger side chain |

Applications in Research

This compound has been extensively applied in various research contexts:

- Peptide Synthesis : It serves as a critical component in synthesizing bioactive peptides, particularly those requiring specific modifications that enhance stability and solubility.

- Protein Interaction Studies : Researchers utilize this compound to create probes that facilitate the study of protein interactions and enzyme activities.

- Drug Development : Its role in synthesizing peptides with therapeutic potential is notable, particularly in developing drugs targeting specific biological pathways.

Case Studies

-

FeCl3-Mediated Modification :

A study demonstrated the use of Fmoc-Asp(Obzl)-OH in synthesizing modified peptides through FeCl3-mediated reactions. This method showcased the compound's versatility and effectiveness in creating complex peptide structures without significant racemization or by-product formation . -

Orthogonal Protection Strategies :

Research highlighted the advantages of using this compound in orthogonal protection schemes during SPPS, which allowed for site-specific modifications while minimizing side reactions. This was particularly beneficial for synthesizing peptides with multiple aspartic acid residues .

Research Findings

Recent studies emphasize the importance of controlling aspartimide formation during peptide synthesis. The presence of the benzyl ester group significantly reduces the likelihood of aspartimide formation compared to other protecting groups, making this compound a preferred choice among researchers .

Table 2: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVPEUNLJRUCK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.